(Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate
CAS No.: 865199-85-5
Cat. No.: VC5955612
Molecular Formula: C16H13ClN2O4S2
Molecular Weight: 396.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865199-85-5 |
|---|---|
| Molecular Formula | C16H13ClN2O4S2 |
| Molecular Weight | 396.86 |
| IUPAC Name | methyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |
| Standard InChI | InChI=1S/C16H13ClN2O4S2/c1-22-9-3-4-10-12(7-9)25-16(19(10)8-14(20)23-2)18-15(21)11-5-6-13(17)24-11/h3-7H,8H2,1-2H3 |
| Standard InChI Key | RHTNYIUWSCOYFQ-VLGSPTGOSA-N |
| SMILES | COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Cl)S2)CC(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure comprises a benzo[d]thiazole core substituted with a methoxy group at position 6, a 5-chlorothiophene-2-carbonyl imino group at position 2, and a methyl acetate moiety at position 3. Key features include:
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Benzo[d]thiazole Ring: A heterocyclic scaffold known for its electron-rich nature, facilitating π-π stacking and hydrogen bonding with biological targets.
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5-Chlorothiophene Carbonyl Group: Enhances electrophilicity and binding affinity through halogen interactions.
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Methoxy Group: Improves solubility and pharmacokinetic properties.
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Methyl Acetate Ester: Serves as a prodrug moiety, enabling hydrolytic activation in vivo.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.86 g/mol |
| XLogP3 | 3.2 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
The compound’s stereochemistry (Z-configuration) is critical for its bioactivity, as the spatial arrangement of the imino group influences target binding.
Synthesis and Structural Optimization
Synthesis typically involves a multi-step protocol:
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Formation of the Benzo[d]thiazole Core: Condensation of 6-methoxy-2-aminobenzenethiol with chloroacetyl chloride.
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Imination: Reaction with 5-chlorothiophene-2-carbonyl chloride to introduce the imino group.
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Esterification: Attachment of the methyl acetate moiety via nucleophilic substitution.
Key Reaction
Modifications to the thiophene or benzothiazole rings have been explored to enhance potency. For example, replacing chlorine with fluorine reduces metabolic degradation but may alter target selectivity.
Pharmacological Activities
Anticancer Activity
Benzothiazole derivatives exhibit pronounced cytotoxicity against cancer cells. Mechanistic studies suggest:
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Topoisomerase Inhibition: Disruption of DNA replication and repair.
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Apoptosis Induction: Activation of caspase-3/7 pathways.
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Cell Cycle Arrest: G2/M phase blockade via cyclin-dependent kinase modulation.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A431 (Epidermoid carcinoma) | 1.5 |
| A549 (Lung adenocarcinoma) | 1.8 |
| MCF-7 (Breast cancer) | 2.4 |
Antimicrobial Activity
The compound demonstrates broad-spectrum activity against Gram-positive and Gram-negative bacteria, with mechanisms involving:
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Cell Wall Synthesis Inhibition: Binding to penicillin-binding proteins.
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Nucleic Acid Intercalation: Disruption of DNA/RNA synthesis.
Table 3: Minimum Inhibitory Concentrations (MIC)
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 100 |
| Escherichia coli | 150 |
| Pseudomonas aeruginosa | 200 |
Mechanisms of Action
Enzyme Inhibition
The compound competitively inhibits tyrosine kinase and DNA gyrase, critical for cell proliferation and bacterial replication. Kinetic studies reveal a of 0.8 µM for tyrosine kinase, indicating high affinity.
Receptor Modulation
Interaction with G-protein-coupled receptors (GPCRs) triggers intracellular signaling cascades, altering gene expression and cytokine production.
Applications in Drug Development
Oncology
Preclinical studies highlight its potential as a lead compound for:
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Combination Therapy: Synergy with cisplatin reduces chemotherapy resistance.
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Targeted Delivery: Nanoparticle encapsulation improves tumor-specific accumulation.
Infectious Diseases
Derivatives with enhanced bioavailability are being evaluated for multidrug-resistant infections.
Future Perspectives
Ongoing research focuses on:
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Structure-Activity Relationship (SAR) Optimization: Enhancing selectivity for cancer over healthy cells.
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Clinical Trials: Phase I trials for solid tumors are anticipated by 2026.
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